1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine 1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17752702
InChI: InChI=1S/C11H14N4OS/c1-2-9(17-7-1)11-13-10(14-16-11)8-15-5-3-12-4-6-15/h1-2,7,12H,3-6,8H2
SMILES:
Molecular Formula: C11H14N4OS
Molecular Weight: 250.32 g/mol

1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine

CAS No.:

Cat. No.: VC17752702

Molecular Formula: C11H14N4OS

Molecular Weight: 250.32 g/mol

* For research use only. Not for human or veterinary use.

1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine -

Specification

Molecular Formula C11H14N4OS
Molecular Weight 250.32 g/mol
IUPAC Name 3-(piperazin-1-ylmethyl)-5-thiophen-2-yl-1,2,4-oxadiazole
Standard InChI InChI=1S/C11H14N4OS/c1-2-9(17-7-1)11-13-10(14-16-11)8-15-5-3-12-4-6-15/h1-2,7,12H,3-6,8H2
Standard InChI Key LQBQLCLJMPLYBS-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)CC2=NOC(=N2)C3=CC=CS3

Introduction

Chemical Identity and Molecular Characteristics

Structural Composition

The compound’s IUPAC name, 3-(piperazin-1-ylmethyl)-5-thiophen-2-yl-1,2,4-oxadiazole, reflects its three key components:

  • A 1,2,4-oxadiazole ring at position 3, known for metabolic stability and hydrogen-bonding capacity.

  • A thiophen-2-yl substituent at position 5, contributing aromaticity and potential π-π stacking interactions.

  • A piperazine moiety linked via a methyl group, enhancing solubility and enabling interactions with biological targets .

The canonical SMILES representation, C1CN(CCN1)CC2=NOC(=N2)C3=CC=CS3, underscores the connectivity of these groups.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H14N4OS\text{C}_{11}\text{H}_{14}\text{N}_4\text{OS}
Molecular Weight250.32 g/mol
XLogP31.4 (estimated)
Hydrogen Bond Donors1 (piperazine NH)
Hydrogen Bond Acceptors5 (oxadiazole N/O, piperazine N)

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound are unavailable, related structures reveal insights. For instance, the analog 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione exhibits a chair conformation in the piperazine ring and dihedral angles of 4.35° between the oxadiazole and thiophene planes . Such conformational rigidity suggests potential for defined molecular interactions. Weak C–H⋯S hydrogen bonds and π–π stacking (intercentroid distance: 3.67 Å) may stabilize crystal lattices, a feature likely shared by the title compound.

Synthesis and Derivative Preparation

Synthetic Routes

The synthesis typically involves a multi-step approach:

Step 1: Oxadiazole Formation
Condensation of thiophene-2-carboxylic acid with an amidoxime (e.g., glyoxylic acid amidoxime) under acidic conditions yields the 1,2,4-oxadiazole core. Microwave-assisted methods may enhance reaction efficiency.

Step 2: Piperazine Incorporation
Nucleophilic substitution at the oxadiazole’s methyl position using piperazine in polar aprotic solvents (e.g., DMF) introduces the amine moiety . Catalytic bases like K₂CO₃ facilitate deprotonation.

Step 3: Salt Formation (Optional)
Protonation with HCl generates the dihydrochloride salt (CAS: 1269151-57-6), improving aqueous solubility for biological assays .

Table 2: Representative Reaction Conditions

StepReagentsConditionsYield (%)
1Thiophene-2-carboxylic acid, amidoxime, PCl₃80°C, 12 h65–75
2Piperazine, K₂CO₃, DMF100°C, 8 h, N₂ atmosphere50–60
3HCl (gaseous)0°C, EtOH, 2 h85–90

Purification and Characterization

Purification via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) isolates the free base, while recrystallization from ethanol/water mixtures yields the hydrochloride salt . Characterization relies on:

  • ¹H/¹³C NMR: Piperazine protons at δ 2.5–3.0 ppm; oxadiazole C=N at ~160 ppm.

  • HRMS: [M+H]⁺ peak at m/z 251.0961 (calc. 251.0964).

Biological Activity and Mechanism

Structure-Activity Relationships (SAR)

  • Oxadiazole Ring: The 1,2,4-regioisomer enhances metabolic stability over 1,3,4-analogs .

  • Thiophene Substitution: 2-Thienyl groups improve lipophilicity (LogP +0.3 vs. phenyl).

  • Piperazine Flexibility: N-Methylation reduces CNS penetration but increases solubility .

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting thiophene with furan or pyrrole alters target selectivity .

  • Prodrug Design: Esterification of the piperazine NH enhances oral bioavailability .

Computational Modeling

Docking studies predict affinity for MAPK14 (binding energy: −9.2 kcal/mol) and COX-2 (−8.7 kcal/mol). Molecular dynamics simulations suggest stable binding over 50 ns trajectories.

Industrial and Regulatory Considerations

Scalability Challenges

  • Oxadiazole Cyclization: Exothermic nature requires controlled reactor cooling.

  • Piperazine Handling: Air-sensitive conditions necessitate inert atmospheres.

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